molecular formula C8H16Br2FeO2 B6308474 Dibromoiron;oxolane CAS No. 70317-91-8

Dibromoiron;oxolane

Cat. No.: B6308474
CAS No.: 70317-91-8
M. Wt: 359.86 g/mol
InChI Key: WBQQRZWZZRYMTQ-UHFFFAOYSA-L
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Description

Dibromoiron;oxolane is a compound that combines the elements of iron and bromine with oxolane, a cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromoiron;oxolane typically involves the reaction of iron bromide with oxolane under controlled conditions. One common method is the reaction of iron(III) bromide with oxolane in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibromoiron;oxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron(II) bromide. Substitution reactions can result in the formation of various halogenated iron compounds.

Scientific Research Applications

Dibromoiron;oxolane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dibromoiron;oxolane involves its interaction with molecular targets and pathways in the system. The compound can interact with enzymes and proteins, affecting their activity and function. The bromine atoms in the compound can also participate in halogen bonding, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A cyclic ether similar to oxolane, used as a solvent and in polymer production.

    2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents.

    1,3-Dioxolane: Another cyclic ether used in organic synthesis and as a solvent.

Uniqueness

Dibromoiron;oxolane is unique due to the presence of both iron and bromine in its structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

dibromoiron;oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQRZWZZRYMTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.[Fe](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2FeO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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